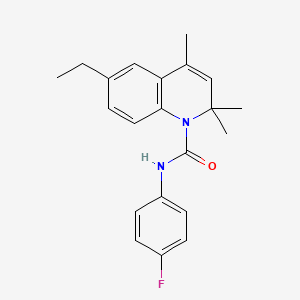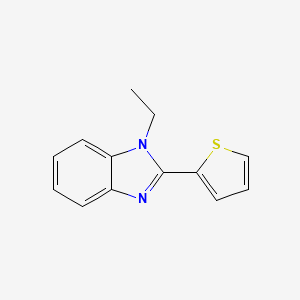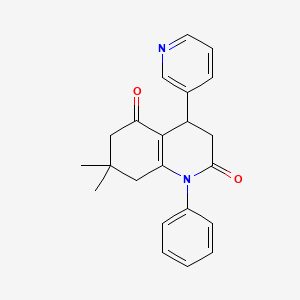![molecular formula C15H15N5O3S2 B11494473 2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B11494473.png)
2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(4-sulfamoylbenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}-N-[(4-SULFAMOYLPHENYL)METHYL]ACETAMIDE is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features an imidazo[4,5-b]pyridine core linked to a sulfanylated acetamide group, which is further connected to a sulfonamide-substituted phenyl ring. The intricate structure of this compound suggests its potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{1H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}-N-[(4-SULFAMOYLPHENYL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the imidazo[4,5-b]pyridine core through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the sulfanyl group and the acetamide linkage, followed by the attachment of the sulfonamide-substituted phenyl ring. Reaction conditions such as temperature, solvent, and catalysts are optimized to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) on the phenyl ring, converting them to amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Sulfoxides and sulfones: from oxidation.
Amines: from reduction.
Functionalized aromatic compounds: from substitution reactions.
Scientific Research Applications
2-{1H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}-N-[(4-SULFAMOYLPHENYL)METHYL]ACETAMIDE has been explored for various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{1H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}-N-[(4-SULFAMOYLPHENYL)METHYL]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Sulfonamide derivatives: Compounds like sulfamethoxazole and sulfadiazine, which also contain the sulfonamide group.
Imidazo[4,5-b]pyridine derivatives: Compounds with similar core structures but different substituents.
Uniqueness: The uniqueness of 2-{1H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}-N-[(4-SULFAMOYLPHENYL)METHYL]ACETAMIDE lies in its combined structural features, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound for research and development.
Properties
Molecular Formula |
C15H15N5O3S2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-[(4-sulfamoylphenyl)methyl]acetamide |
InChI |
InChI=1S/C15H15N5O3S2/c16-25(22,23)11-5-3-10(4-6-11)8-18-13(21)9-24-15-19-12-2-1-7-17-14(12)20-15/h1-7H,8-9H2,(H,18,21)(H2,16,22,23)(H,17,19,20) |
InChI Key |
PKBACOKUFXADSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)SCC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-(2-fluorophenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11494409.png)
![1-(Azepan-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11494424.png)
![N-[2-(phenylacetyl)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B11494434.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-1-[2-phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]ethanone](/img/structure/B11494436.png)
![2H-Naphtho[2,3-b]pyran-2,5,10-trione, 3,4-dihydro-4-[4-(2-propenyloxy)phenyl]-](/img/structure/B11494438.png)
![8-(2-Methylbutan-2-yl)-4-[4-(trifluoromethoxy)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11494442.png)
![3,5-bis(4-ethoxyphenyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11494452.png)
![4-[5-(Ethylsulfanyl)-2-methylfuran-3-yl]-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11494457.png)
![N-[2-(2-{[4-(1-adamantylcarbonyl)piperazin-1-yl]sulfonyl}-4,5-dimethoxyphenyl)ethyl]methanesulfonamide](/img/structure/B11494459.png)
![N-(4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B11494462.png)

![2-fluoro-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11494477.png)

